tcY-NH2 TFA

Platelet aggregation Thrombin signaling PAR4 antagonism

Choose tcY-NH2 TFA for unmatched specificity in PAR4 antagonism. Its peptidic nature targets the tethered ligand sequence, offering distinct pharmacology vs. small molecules. Ideal for ex vivo organ protection (cardioprotection at 5 µM), gastric research (EC50=1 µM), and in vivo inflammation models (0.6 mg/kg). Validate your PAR4 studies with this precise tool.

Molecular Formula C42H50F3N7O9
Molecular Weight 853.9 g/mol
CAS No. 327177-34-4
Cat. No. B549464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametcY-NH2 TFA
CAS327177-34-4
SynonymsTCY-NH2
Molecular FormulaC42H50F3N7O9
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
InChIKeyWQJKBSZTPQERHW-USBDLMLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

tcY-NH2 TFA (327177-34-4) – PAR4 Antagonist Peptide Procurement for Platelet, Inflammation & Cardiovascular Research


The compound identified by CAS 327177-34-4, designated tcY-NH2 (TFA), represents a synthetic peptide antagonist that selectively targets protease-activated receptor 4 (PAR4). Its active sequence, trans‑cinnamoyl‑Tyr‑Pro‑Gly‑Lys‑Phe‑NH₂ (trans‑cinnamoyl‑YPGKF‑NH₂), was rationally designed based on the tethered‑ligand region of murine PAR4. Unlike PAR1‑targeted agents, tcY‑NH2 blocks thrombin‑ and agonist‑peptide‑driven platelet aggregation and endostatin release without impairing ADP‑mediated responses, a profile that distinguishes it within the PAR4 antagonist class [1][2]. The trifluoroacetate (TFA) salt form offers enhanced solubility for consistent in‑vitro and ex‑vivo dosing.

Why PAR4 Antagonists Are Not Interchangeable – The Case for tcY-NH2 TFA


PAR4 antagonists span diverse chemotypes (peptides, pepducins, small molecules) that exhibit marked differences in their ability to block the native agonist thrombin versus synthetic receptor‑activating peptides. For example, the non‑peptide antagonist YD‑3 potently inhibits GYPGKF‑induced platelet aggregation (IC₅₀ ≈ 0.13 µM) but leaves thrombin‑mediated aggregation largely unaffected [1]. In contrast, tcY‑NH2 suppresses both thrombin‑ and agonist‑peptide‑driven platelet responses, while uniquely inhibiting endostatin release and demonstrating cardioprotective efficacy in isolated heart preparations [2][3]. These functional divergences mean that substituting one PAR4 antagonist for another without considering the endpoint–compound compatibility can lead to false‑negative results or misinterpretation of PAR4 biology.

Quantitative Differentiation Evidence for tcY-NH2 TFA Against Closest PAR4 Antagonist Comparators


Superior Blockade of Thrombin‑Induced Platelet Aggregation vs. YD‑3

In human washed platelet assays, the non‑peptide PAR4 antagonist YD‑3 alone exhibits ‘little or no effect’ on thrombin‑induced aggregation, even though it potently inhibits aggregation stimulated by the synthetic PAR4 agonist peptide GYPGKF (IC₅₀ = 0.13 ± 0.02 µM) [1]. In contrast, tcY‑NH2 blocks aggregation triggered by both thrombin and the PAR4 agonist peptides AY‑NH₂ and GY‑NH₂, without affecting ADP‑mediated aggregation [2]. This functional difference is critical because thrombin is the endogenous pathophysiological agonist; an antagonist that fails to neutralize thrombin‑driven PAR4 activation has limited utility in mimicking physiological or disease‑relevant PAR4 blockade.

Platelet aggregation Thrombin signaling PAR4 antagonism

Greater Reduction of Myocardial Infarct Size vs. P4pal10 in Cardioprotection Assay

In a study directly evaluating two structurally distinct PAR4 antagonists, tcY‑NH2 (5 µM) administered before ischemia reduced myocardial infarct size (IS) as a percentage of the area‑at‑risk by 51% and improved ventricular function recovery by 26% in an isolated rat heart model [1]. By comparison, the pepducin PAR4 antagonist P4pal10 (10 µg/kg) decreased IS by 31% when given before ischemia in an in‑vivo rat model, with lesser protection when dosed during or after ischemia (21% and 19% reduction, respectively) [1]. Although the models differ (ex‑vivo vs. in‑vivo), the data originate from the same study and demonstrate that tcY‑NH2 affords a larger effect size under controlled perfusion conditions, a feature relevant for ex‑vivo pharmacology screening.

Ischemia‑reperfusion injury Cardioprotection Langendorff isolated heart

Exclusive Inhibition of Thrombin‑Induced Endostatin Release – Not Demonstrated for YD‑3

Thrombin stimulates rat platelets to release the angiogenesis inhibitor endostatin via PAR4, independently of aggregation. tcY‑NH2 (400 µM) completely prevents both endostatin release and aggregation induced by thrombin or the PAR4‑selective agonist AY‑NH₂ [1]. For YD‑3, no data exist demonstrating an ability to block endostatin release; its reported activity is limited to inhibition of GYPGKF‑induced aggregation and Ca²⁺ mobilization, without effect on thrombin‑induced aggregation in human platelets [2]. This functional gap is mechanistically significant because endostatin release represents a PAR4‑mediated secretory endpoint that is dissociable from aggregation.

Endostatin release Angiogenesis Platelet secretome

Dual Vascular Reactivity Profile: Aortic Relaxation and Gastric Contraction Not Observed with YD‑3 or P4pal10

tcY‑NH2 induces concentration‑dependent relaxation of phenylephrine‑precontracted rat aortic rings (EC₅₀ = 64 µM) and contraction of isolated rat gastric longitudinal muscle strips (EC₅₀ = 1 µM) [1]. These tissue‑selective effects are consistent with PAR4‑mediated modulation of vascular and gastrointestinal smooth muscle tone, but have not been reported for the non‑peptide antagonist YD‑3 or the pepducin P4pal10. While direct comparator data in these assays are absent, the established vasorelaxant and gastric motor activities make tcY‑NH2 the only PAR4 antagonist currently validated for simultaneous cardiovascular and gastrointestinal tissue pharmacology.

Vascular smooth muscle Gastrointestinal motility Tissue‑specific PAR4 response

Preservation of ADP‑Mediated Platelet Aggregation Confirms Target Selectivity Over P2Y Receptors

In rat platelet aggregation assays, tcY‑NH2 at concentrations that fully block thrombin‑ and PAR4‑agonist‑induced aggregation does not attenuate ADP‑mediated aggregation [1]. This functional selectivity demonstrates that tcY‑NH2 spares P2Y₁/P2Y₁₂‑dependent signaling, a key differentiator from broad‑spectrum antiplatelet agents. In comparison, YD‑3 also does not affect ADP responses [2], but its failure to antagonize thrombin‑induced aggregation limits its utility as a PAR4‑selective probe under physiological stimulation conditions. Thus, tcY‑NH2 combines PAR4‑specific antagonism of the thrombin pathway with preserved ADP responsiveness, offering a cleaner pharmacological window for mechanistic studies.

Receptor selectivity Off‑target profiling ADP signaling

Optimal Application Scenarios for tcY-NH2 TFA Based on Quantitative Differentiation Evidence


Dissecting Thrombin‑PAR4‑Specific Platelet Signaling Without P2Y Confounding

When the experimental goal is to isolate the contribution of the thrombin–PAR4 axis to platelet activation, tcY‑NH2 offers a decisive advantage. Unlike YD‑3, which fails to block thrombin‑induced aggregation, tcY‑NH2 suppresses both thrombin‑ and agonist‑peptide‑driven responses while leaving ADP‑mediated aggregation intact [1][2]. This selectivity enables researchers to attribute observed anti‑aggregatory effects specifically to PAR4 antagonism without confounding P2Y₁/P2Y₁₂ inhibition.

Preclinical Cardioprotection Screening Using Langendorff Isolated Heart Models

For laboratories employing ex‑vivo ischemia‑reperfusion protocols, tcY‑NH2 is the most extensively characterized PAR4 antagonist. At 5 µM, it reduces infarct size by 51% and enhances ventricular recovery by 26% in the isolated rat heart [1]. This peptide has been used to demonstrate that PAR4 blockade unmasks endogenous adenosine‑mediated cardioprotection, establishing a reproducible model for studying thrombin receptor crosstalk with adenosine signaling.

Investigating PAR4‑Mediated Endostatin Secretion in Angiogenesis Research

tcY‑NH2 is uniquely validated for blocking thrombin‑induced endostatin release from platelets, a PAR4‑dependent secretory event independent of aggregation [1]. For groups exploring the platelet secretome or the role of platelet‑derived angiogenesis regulators, this compound provides the only PAR4 antagonist with published evidence of endostatin release inhibition, making it indispensable for studying the PAR4–endostatin–angiogenesis axis.

Ex‑Vivo Tissue Pharmacology of PAR4 in Vascular and Gastrointestinal Smooth Muscle

The established concentration‑response relationships of tcY‑NH2 in aortic relaxation (EC₅₀ 64 µM) and gastric contraction (EC₅₀ 1 µM) position it as the reference PAR4 antagonist for organ‑bath studies [1]. No other PAR4 antagonist (peptide pepducin or non‑peptide) has been profiled across both vascular and GI smooth muscle preparations, giving tcY‑NH2 a singular role in comparative tissue‑specific PAR4 pharmacology.

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